molecular formula C14H17N2O3+ B11643737 1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane

1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11643737
M. Wt: 261.30 g/mol
InChI Key: ZZVZNVWBYXKUPD-UHFFFAOYSA-N
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Description

1-[(2-NITROPHENYL)METHYL]-3-OXO-1-AZABICYCLO[222]OCTAN-1-IUM is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-NITROPHENYL)METHYL]-3-OXO-1-AZABICYCLO[2.2.2]OCTAN-1-IUM typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzyl bromide derivatives . The reaction is carried out in a polar solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-NITROPHENYL)METHYL]-3-OXO-1-AZABICYCLO[2.2.2]OCTAN-1-IUM undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield a variety of benzyl derivatives .

Scientific Research Applications

1-[(2-NITROPHENYL)METHYL]-3-OXO-1-AZABICYCLO[2.2.2]OCTAN-1-IUM has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-NITROPHENYL)METHYL]-3-OXO-1-AZABICYCLO[2.2.2]OCTAN-1-IUM involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-NITROPHENYL)METHYL]-3-OXO-1-AZABICYCLO[2.2.2]OCTAN-1-IUM is unique due to its specific combination of a nitrophenyl group and a bicyclic structure. This combination imparts unique chemical properties and reactivity, making it distinct from other similar compounds .

Properties

Molecular Formula

C14H17N2O3+

Molecular Weight

261.30 g/mol

IUPAC Name

1-[(2-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H17N2O3/c17-14-10-16(7-5-11(14)6-8-16)9-12-3-1-2-4-13(12)15(18)19/h1-4,11H,5-10H2/q+1

InChI Key

ZZVZNVWBYXKUPD-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCC1C(=O)C2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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